(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.37 g/mol. This compound is characterized by its morpholine and pyridine functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several routes, including the reaction of 6-morpholin-4-ylmethyl-pyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. Continuous flow chemistry and large-scale reactors are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide or iodide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Sodium azide, iodide ions, in polar aprotic solvents.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Azide or iodide-substituted pyridine derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The morpholine and pyridine groups play a crucial role in binding to these targets, leading to biological or chemical activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester
6-Morpholin-4-ylmethyl-pyridin-3-ol
Uniqueness: (6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to its tert-butyl carbamate group, which provides stability and reactivity that are distinct from other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
IUPAC Name |
tert-butyl N-[6-(morpholin-4-ylmethyl)pyridin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-12-4-5-13(16-10-12)11-18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHLBADIHTQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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